molecular formula C7H12N2O2 B575076 N-(1-formylpyrrolidin-3-yl)acetamide CAS No. 185942-08-9

N-(1-formylpyrrolidin-3-yl)acetamide

Cat. No.: B575076
CAS No.: 185942-08-9
M. Wt: 156.185
InChI Key: AYMVXBYHVNJQQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-formylpyrrolidin-3-yl)acetamide is a chemical compound with the molecular formula C7H12N2O2.

Preparation Methods

The synthesis of N-(1-formylpyrrolidin-3-yl)acetamide typically involves the reaction of pyrrolidine derivatives with acetic anhydride and formic acid under controlled conditions. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to meet commercial demands.

Chemical Reactions Analysis

N-(1-formylpyrrolidin-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .

Scientific Research Applications

N-(1-formylpyrrolidin-3-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-formylpyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring plays a crucial role in its biological activity by binding to target proteins and enzymes, thereby modulating their functions. The compound’s effects are mediated through various biochemical pathways, leading to its observed biological activities .

Comparison with Similar Compounds

N-(1-formylpyrrolidin-3-yl)acetamide can be compared with other pyrrolidine derivatives, such as:

This compound stands out due to its unique combination of a formyl group and an acetamide moiety, which imparts distinct chemical and biological properties .

Properties

CAS No.

185942-08-9

Molecular Formula

C7H12N2O2

Molecular Weight

156.185

IUPAC Name

N-(1-formylpyrrolidin-3-yl)acetamide

InChI

InChI=1S/C7H12N2O2/c1-6(11)8-7-2-3-9(4-7)5-10/h5,7H,2-4H2,1H3,(H,8,11)

InChI Key

AYMVXBYHVNJQQG-UHFFFAOYSA-N

SMILES

CC(=O)NC1CCN(C1)C=O

Synonyms

Acetamide, N-(1-formyl-3-pyrrolidinyl)- (9CI)

Origin of Product

United States

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